Silane, methyldiphenoxyphenyl-
Description
Silane, methyldiphenoxyphenyl- is a specialized organosilane compound characterized by a central silicon atom bonded to a methyl group and two phenoxyphenyl substituents. The phenoxyphenyl groups likely contribute to improved thermal stability and interfacial bonding in organic-inorganic hybrid systems, similar to phenyl-substituted silanes discussed in the literature .
Properties
CAS No. |
4342-64-7 |
|---|---|
Molecular Formula |
C19H18O2Si |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
methyl-diphenoxy-phenylsilane |
InChI |
InChI=1S/C19H18O2Si/c1-22(19-15-9-4-10-16-19,20-17-11-5-2-6-12-17)21-18-13-7-3-8-14-18/h2-16H,1H3 |
InChI Key |
RRDYHYHEKLMERV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of silane, methyldiphenoxyphenyl- typically involves the reaction of phenylsilane with diphenoxy compounds under controlled conditions. One common method is the hydrosilylation reaction, where phenylsilane reacts with diphenoxybenzene in the presence of a catalyst such as platinum or rhodium. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of silane, methyldiphenoxyphenyl- often involves large-scale hydrosilylation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production. Purification steps, including distillation and recrystallization, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Silane, methyldiphenoxyphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenyl or diphenoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Simpler silane derivatives.
Substitution: Functionalized silane compounds.
Scientific Research Applications
Silane, methyldiphenoxyphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Utilized in drug delivery systems and as a component in medical implants.
Industry: Applied in the production of advanced materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of silane, methyldiphenoxyphenyl- involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silicon atom in the compound can interact with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is exploited in various applications to enhance material properties and functionality .
Comparison with Similar Compounds
Functional Group Variations and Mechanical Properties
Silane coupling agents with different organic substituents exhibit distinct performance characteristics:
Key Findings :
- Phenyl-substituted silanes (e.g., diphenyldichlorosilane) enhance hydrophobicity and thermal resistance due to aromatic stability .
- Alkoxy silanes (e.g., TEOS, TPOS) optimize adhesion in cementitious systems, with TPOS showing superior bond strength (1.33 MPa) compared to TEOS .
- Long-chain alkyl silanes (e.g., dodecyldimethylphenylsilane) improve water repellency but may reduce mechanical strength in polar matrices .
Thermal and Antibacterial Performance
- Thermal Stability: Silanes with aromatic groups (e.g., phenyl, phenoxyphenyl) exhibit higher decomposition temperatures. For example, waste corrugated paper fiber/PLA composites modified with KH560 showed a 10–15°C increase in thermal degradation onset .
- Antibacterial Properties : Alkyl silanes (e.g., dodecyldimethylphenylsilane) demonstrate moderate bactericidal effects, while vinyl silanes provide stronger antibacterial activity post-washing (viability rates <20% at 1% concentration) .
Interfacial Compatibility in Composites
- Cement Systems: Silane coupling agents bridge inorganic phases (e.g., C-S-H gel) and organic polymers, improving compressive strength by 10–20% in rubber-concrete composites . However, unmodified silanes (e.g., in sulfoaluminate cement) can reduce mechanical properties, necessitating graphene oxide (GO) hybridization for enhanced durability .
- PLA Composites : KH560-modified fibers increased PLA crystallinity by 12–18%, enhancing interfacial bonding and tensile strength .
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